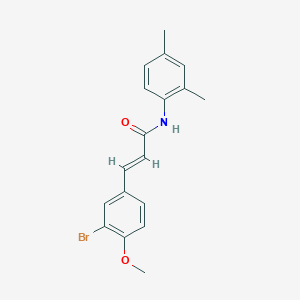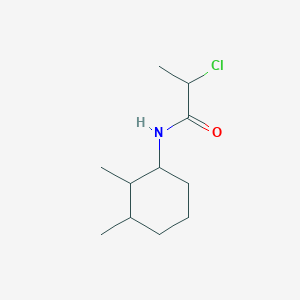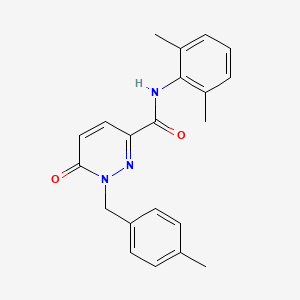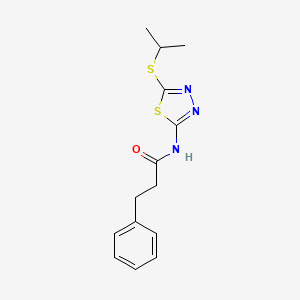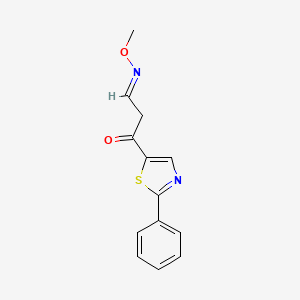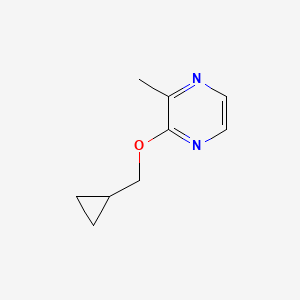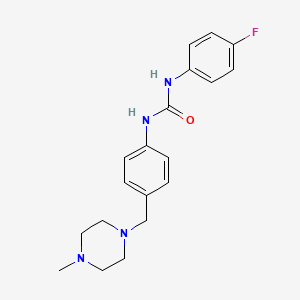
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, also known as FPMPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is not fully understood. However, it has been suggested that 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea exerts its therapeutic effects by modulating various signaling pathways. For instance, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Additionally, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to modulate the serotonergic and dopaminergic systems, which are implicated in the regulation of mood and emotions.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to exhibit various biochemical and physiological effects. In a study conducted on rats, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to decrease the levels of corticosterone, a stress hormone, indicating its potential as an antidepressant drug. Furthermore, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to exhibit low toxicity and high bioavailability, suggesting its potential as a safe and effective drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and yield. Additionally, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to exhibit low toxicity and high bioavailability, making it suitable for in vivo studies. However, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea also has some limitations. For instance, its exact mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea. Firstly, further studies are needed to elucidate its mechanism of action and pharmacological properties. Secondly, more studies are needed to explore its potential therapeutic applications, such as its use as an antitumor and antiviral agent. Thirdly, the development of novel derivatives of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea with improved pharmacological properties could lead to the discovery of more effective drugs. Finally, more studies are needed to explore the potential side effects and toxicity of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, which could provide valuable information for its clinical use.
In conclusion, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its antitumor, antiviral, and antidepressant properties make it a valuable candidate for the development of novel drugs. Further research is needed to elucidate its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea involves the reaction between 1-(4-fluorophenyl)-3-(4-formylphenyl)urea and 4-(4-methylpiperazin-1-ylmethyl)benzaldehyde in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and yield of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antidepressant properties. In a study conducted on human breast cancer cells, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells. In another study, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea was found to inhibit the replication of the hepatitis C virus, indicating its potential as an antiviral agent. Additionally, 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has been found to exhibit antidepressant-like effects in animal models, suggesting its potential as a novel antidepressant drug.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-23-10-12-24(13-11-23)14-15-2-6-17(7-3-15)21-19(25)22-18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXPZMBQIVZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

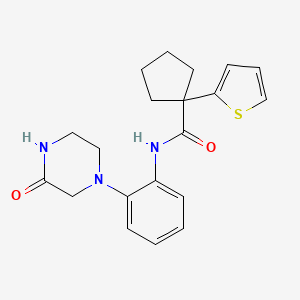

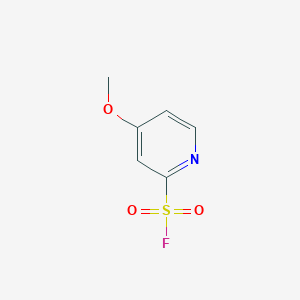
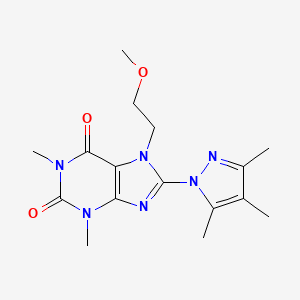
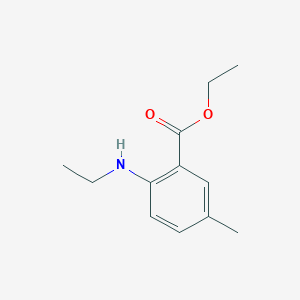
![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)
